1-Methyl-4-vinylquinolin-2(1H)-one
Description
1-Methyl-4-vinylquinolin-2(1H)-one is a quinolinone derivative characterized by a methyl group at the N-1 position and a vinyl substituent at the C-4 position of the quinolinone scaffold. Quinolinones are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties .
Properties
CAS No. |
133363-53-8 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-ethenyl-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H11NO/c1-3-9-8-12(14)13(2)11-7-5-4-6-10(9)11/h3-8H,1H2,2H3 |
InChI Key |
QBCAYCIEDOTWBG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C=C |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C=C |
Synonyms |
2(1H)-Quinolinone,4-ethenyl-1-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolinone derivatives exhibit varied pharmacological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 1-Methyl-4-vinylquinolin-2(1H)-one with structurally related compounds:
Substituent Position and Electronic Effects
- Its molecular weight (235.28 g/mol) and formula (C16H13NO) reflect increased lipophilicity compared to the vinyl analog .
- However, steric bulk may reduce binding affinity compared to the smaller methyl group in the target compound .
- 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one: The C-3 substituent (aminopyrimidinyl carbonyl) and C-4 hydroxyl group confer hydrogen-bonding capacity, contributing to antimicrobial activity (MIC values: 8–32 µg/mL against S. aureus and E. coli) .
Physicochemical Properties
- Solubility: Hydroxy-substituted analogs (e.g., 4-hydroxy-1-methylquinolin-2(1H)-one) exhibit higher aqueous solubility due to hydrogen bonding, whereas alkyl or aryl substituents (e.g., nonyl in 1-Methyl-2-nonylquinolin-4(1H)-one) increase logP values .
- Thermal Stability: Melting points vary widely; for example, 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one has a melting point of 289–290°C, attributed to strong intermolecular hydrogen bonding .
Data Table: Key Structural and Functional Comparisons
*Inferred data; direct evidence unavailable.
Research Findings and Implications
- Synthetic Flexibility: The vinyl group in this compound enables post-synthetic modifications (e.g., hydrogenation or polymerization), a feature absent in saturated or aryl-substituted analogs .
- Structure-Activity Relationship (SAR) : Antimicrobial potency correlates with substituent polarity and hydrogen-bonding capacity. For instance, hydroxy and carbonyl groups improve target binding, while alkyl chains enhance membrane penetration .
- Thermodynamic Stability: Crystallographic studies of analogs (e.g., 5,7-difluoro-3-heptyl-2-methylquinolin-4(1H)-one) reveal that fluorine substituents increase stability via C-F···H interactions, a property exploitable in drug design .
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